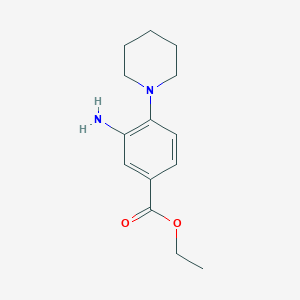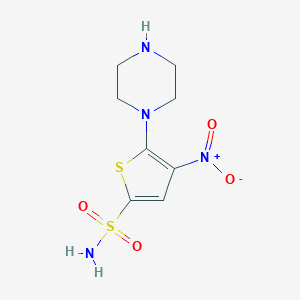![molecular formula C15H9N3S B1305250 Phenanthro[9,10-e][1,2,4]triazine-3-thiol CAS No. 59851-26-2](/img/structure/B1305250.png)
Phenanthro[9,10-e][1,2,4]triazine-3-thiol
Overview
Description
Phenanthro[9,10-e][1,2,4]triazine-3-thiol (PTT) is a newly developed and highly versatile sulfur-containing heterocyclic compound that has potential applications in a variety of scientific fields. PTT is an important member of the phenanthrene family, which is composed of six fused rings and is highly stable due to its aromaticity. PTT is a versatile compound due to its ability to form strong bonds with other molecules, its low toxicity, and its ability to be easily modified. This makes PTT an ideal candidate for use in a variety of scientific applications.
Scientific Research Applications
Synthesis and Structural Analysis
- Phenanthro[9,10-e][1,2,4]triazine-3-thiol and its derivatives have been synthesized and structurally analyzed in various studies. For example, Ibrahim, Zaher, and Abdel-Hady (1977) synthesized and established the structures of phenanthro-[9,10-e]-1,2,4-triazolo[4,5-b]-as-triazine derivatives, including 3-mercapto derivatives (Ibrahim, Y. A., Zaher, H. A., & Abdel-Hady, S., 1977).
Cytotoxic Activity and DNA Intercalation
- Khoshneviszadeh et al. (2021) designed novel phenanthro-triazine-3-thiol derivatives as potential DNA intercalators and Bcl-2 inhibitors. These compounds showed cytotoxic activity against various cancer cells and indicated potential in DNA intercalation and Bcl-2 inhibition (Khoshneviszadeh, M. et al., 2021).
Reaction with Alkylating and Reducing Agents
- Sallam, Ibrahim, and Abdel-Hady (1976) explored the reactivity of phenanthro[9,10-e]-1,2,4-triazine derivatives with various agents, demonstrating the compound's versatile chemistry (Sallam, M., Ibrahim, Y. A., & Abdel-Hady, S., 1976).
Molecular Modeling and NMR Analysis
- Azeredo, Sales, and Figueroa-Villar (2016) conducted molecular modeling and NMR analysis on phenanthro[9,10-e][1,2,4]triazin-3-amine, highlighting its potential for DNA intercalation in cancer treatment (Azeredo, S., Sales, E. M., & Figueroa-Villar, J. D., 2016).
Gas-Phase Thermolysis
- Al-Awadi et al. (2007) studied the gas-phase thermolysis of phenanthro[9,10-e][1,2,4]triazine derivatives, uncovering new routes towards different heterocyclic ring systems (Al-Awadi, H. et al., 2007).
Mechanism of Action
Target of Action:
Phenanthro[9,10-e][1,2,4]triazine-3-thiol derivatives were designed as potential DNA intercalators and Bcl-2 inhibitors . Their primary targets include:
Action Environment:
Environmental factors (pH, temperature, etc.) can impact compound stability, efficacy, and bioavailability. For instance:
Future Directions
Biochemical Analysis
Biochemical Properties
Phenanthro[9,10-e][1,2,4]triazine-3-thiol plays a crucial role in biochemical reactions, particularly in its interaction with DNA and proteins. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA . This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, this compound has been shown to inhibit the Bcl-2 protein, a key regulator of apoptosis . By inhibiting Bcl-2, this compound can promote cell death in cancer cells, further highlighting its potential as a therapeutic agent.
Cellular Effects
This compound has been observed to exert significant effects on various types of cells. In cancer cells, such as MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells, it induces cytotoxicity by disrupting DNA function and promoting apoptosis . This compound influences cell signaling pathways, particularly those involved in cell survival and death. It also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by interfering with the normal metabolic processes, leading to reduced cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to intercalate into DNA and inhibit the Bcl-2 protein . By binding to DNA, it disrupts the normal function of the genetic material, preventing replication and transcription. This leads to the activation of cell death pathways and the induction of apoptosis. Additionally, the inhibition of Bcl-2 by this compound promotes the release of pro-apoptotic factors, further enhancing its cytotoxic effects . The compound’s ability to bind to DNA and proteins is facilitated by its unique structure, which allows it to form stable complexes with these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, leading to prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s stability and long-term activity make it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Studies have identified a threshold dose at which the compound’s therapeutic effects are maximized while minimizing its toxic effects. This information is crucial for determining the optimal dosage for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to DNA and protein interactions . The compound interacts with enzymes involved in DNA replication and repair, inhibiting their activity and leading to the accumulation of DNA damage . Additionally, it affects the metabolic flux of cancer cells by disrupting their normal metabolic processes, leading to reduced energy production and cell viability . These interactions highlight the compound’s potential as a metabolic disruptor in cancer therapy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, the compound accumulates in the nucleus, where it exerts its effects on DNA and proteins . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and stability . These factors determine the compound’s bioavailability and effectiveness in therapeutic applications.
Subcellular Localization
This compound primarily localizes to the nucleus of cells, where it interacts with DNA and proteins . The compound’s structure allows it to penetrate the nuclear membrane and form stable complexes with nuclear biomolecules . This subcellular localization is crucial for its activity, as it enables the compound to directly interfere with genetic and protein functions. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific nuclear compartments . These modifications play a role in the compound’s ability to exert its effects on cellular function and viability.
properties
IUPAC Name |
2H-phenanthro[9,10-e][1,2,4]triazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIWLPICMPQBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=S)N=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975257 | |
| Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59851-26-2 | |
| Record name | Phenanthro(9,10-e)-1,2,4-triazine-3(2H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059851262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthro[9,10-e][1,2,4]triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)






![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)




